molecular formula C7H2Br2N4 B1283001 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile CAS No. 87597-32-8

6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile

Cat. No.: B1283001
CAS No.: 87597-32-8
M. Wt: 301.93 g/mol
InChI Key: JWIKNKJBSJAYRY-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile belongs to the class of imidazopyrazines, specifically featuring the imidazo[1,2-a]pyrazine core structure. The compound is formally classified under the Chemical Abstracts Service registry number 87597-32-8, with the molecular formula C7H2Br2N4 and a molecular weight of 301.93 daltons. The International Union of Pure and Applied Chemistry nomenclature designation reflects the systematic naming convention for this bicyclic heterocycle, where the imidazole ring is fused to the pyrazine ring system at the 1,2-positions relative to the pyrazine nitrogen atoms.

The compound's structural complexity is evident in its International Chemical Identifier representation: 1S/C7H2Br2N4/c8-5-3-13-2-4(1-10)11-7(13)6(9)12-5/h2-3H, which encodes the specific connectivity and stereochemistry of the molecule. The InChI Key JWIKNKJBSJAYRY-UHFFFAOYSA-N provides a unique identifier for database searches and chemical informatics applications. The compound exists as a powder at room temperature with 95% purity specifications in commercial preparations.

Table 1: Fundamental Chemical Properties of this compound

Property Value Source
Chemical Abstracts Service Number 87597-32-8
Molecular Formula C7H2Br2N4
Molecular Weight 301.93 g/mol
Physical Form Powder
Storage Temperature Room Temperature
Melting Point 167°C
Purity 95%

Historical Context of Imidazo[1,2-a]pyrazine Development

The development of imidazopyrazine chemistry traces its origins to the broader exploration of nitrogen-bridgehead fused heterocycles that began in the mid-20th century. The first recorded synthesis of a pyrazine was accomplished by Laurent in 1855 with tetraphenylpyrazine, establishing the foundation for subsequent pyrazine chemistry development. Early workers assigned various names to simple pyrazines, including aldine, piazine, and paradiazine for the unsubstituted pyrazine core.

The evolution toward imidazo[1,2-a]pyrazine systems emerged from recognition that nitrogen bridgehead fused heterocycles containing an imidazole ring constitute common structural motifs in pharmacologically important molecules. These compounds exhibit activities spanning diverse biological targets, making them attractive scaffolds for drug discovery applications. The imidazo[1,2-a]pyrazine ring system is considered a structural analogue of deazapurines, which has driven significant research interest in their synthesis and biological evaluation.

Modern synthetic approaches to imidazopyrazines have evolved to encompass diverse methodologies including condensation reactions, multicomponent reactions, oxidative coupling, and tandem reactions. The development of efficient synthetic routes has enabled the preparation of numerous derivatives with varied substitution patterns, facilitating structure-activity relationship studies and optimization of biological properties.

Significance in Heterocyclic Chemistry Research

Imidazo[1,2-a]pyrazines have established themselves as versatile scaffolds in organic synthesis and drug development due to their structural diversity and reactivity patterns. The significance of these compounds in heterocyclic chemistry research stems from their multifarious biological activities, which include antibacterial, anti-inflammatory, antiulcer, cardiac stimulating, antidepressant, antiproliferative, allergic reaction control, smooth muscle relaxant, and phosphodiesterase inhibitory properties.

Recent research has demonstrated the utility of imidazopyrazines as selective negative modulators of alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors associated with transmembrane alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate receptor regulatory protein gamma-8. This application highlights the sophisticated pharmacological potential of these heterocyclic systems in neurological drug development.

The structural framework of this compound provides multiple sites for chemical modification, enabling systematic exploration of structure-activity relationships. The presence of bromine substituents at positions 6 and 8, combined with the nitrile functionality at position 2, creates a molecule with enhanced reactivity for cross-coupling reactions and further synthetic elaboration. This reactivity profile makes the compound particularly valuable as a synthetic intermediate in medicinal chemistry programs.

Table 2: Reported Biological Activities of Imidazopyrazine Derivatives

Activity Type Mechanism Research Context Reference
Neurological Modulation Alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate receptor negative modulation Epilepsy research
Anticancer Activity Cell proliferation inhibition Multiple cancer cell lines
Antimalarial Activity Liver stage parasite inhibition Plasmodium species
Antioxidant Activity Free radical scavenging Cellular protection

Related Structural Analogs and Derivatives

The chemical space surrounding this compound encompasses numerous structural analogs that provide insight into structure-activity relationships and synthetic accessibility. A closely related compound is 6,8-dibromo-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester, which bears the Chemical Abstracts Service number 87597-21-5 and molecular formula C9H7Br2N3O2. This ethyl ester derivative demonstrates how modification of the carbonitrile functionality can alter both physical properties and potential biological activity.

The parent imidazo[1,2-a]pyrazine scaffold, with Chemical Abstracts Service number 274-79-3 and molecular formula C6H5N3, represents the core structure from which numerous derivatives have been developed. This unsubstituted framework serves as a starting point for introducing various functional groups at different positions around the bicyclic system.

Recent synthetic efforts have yielded diverse imidazopyrazine derivatives through iodine-catalyzed methodologies, demonstrating the accessibility of this chemical class. These synthetic approaches have enabled the preparation of compounds with varied substitution patterns, including electron-donating and electron-withdrawing groups that modulate both chemical reactivity and biological activity.

The structural relationship between imidazopyrazines and imidazopyridines provides additional context for understanding the chemical properties of this compound. While imidazopyridines share the imidazole component, the replacement of the pyrazine ring with a pyridine ring significantly alters the electronic properties and potential biological activities. This comparison highlights the specific contributions of the pyrazine ring system to the overall molecular profile.

Table 3: Structural Analogs and Derivatives of this compound

Compound Chemical Abstracts Service Number Molecular Formula Key Structural Difference Reference
Parent Imidazo[1,2-a]pyrazine 274-79-3 C6H5N3 Unsubstituted core
6,8-Dibromo-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester 87597-21-5 C9H7Br2N3O2 Ethyl ester instead of nitrile
6,8-Dibromoimidazo[1,2-a]pyrazine 63744-22-9 C6H3Br2N3 Absence of carbonitrile group

The synthetic accessibility of these related compounds demonstrates the versatility of the imidazopyrazine scaffold for chemical modification. The bromine substituents in this compound provide excellent leaving groups for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aromatic and heteroaromatic substituents. This reactivity profile has made brominated imidazopyrazines valuable intermediates in medicinal chemistry libraries focused on optimizing biological activity through systematic structural modification.

Properties

IUPAC Name

6,8-dibromoimidazo[1,2-a]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2N4/c8-5-3-13-2-4(1-10)11-7(13)6(9)12-5/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIKNKJBSJAYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1C=C(N=C2Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557437
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87597-32-8
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile typically involves the reaction of 2-amino-3,5-dibromopyrazine with chloroacetaldehyde in the presence of acetonitrile. The reaction mixture is stirred at 80°C for 10 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified using silica gel column chromatography. The final product is obtained with a yield of approximately 61.73% and a purity of 98.30% (determined by high-performance liquid chromatography) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atoms at positions 6 and 8 serve as reactive handles for transition-metal-catalyzed cross-coupling reactions, enabling regioselective derivatization.

Suzuki-Miyaura Coupling

  • Reagents : Arylboronic acids, Pd(PPh₃)₄, K₂CO₃
  • Conditions : 90°C in dioxane/H₂O (3:1) for 12–24 hrs
  • Outcome : Selective substitution of bromine at position 6 or 8, depending on steric and electronic factors. For example:
    • Coupling with 4-fluorophenylboronic acid yields 6-aryl or 8-aryl derivatives.
    • Yields range from 65% to 85% based on regiochemical control .

Negishi Coupling

  • Reagents : Benzylzinc bromide, Pd(dppf)Cl₂
  • Conditions : THF, 60°C, 6 hrs
  • Outcome : Substitution of one bromine atom to introduce benzyl groups.
    • Example: Negishi coupling with 2-fluorobenzylzinc bromide produces 6-(2-fluorobenzyl)imidazo[1,2-a]pyrazine-2-carbonitrile in 82% yield .
Reaction Type Catalyst Substrate Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄4-Fluorophenyl-BA6-(4-Fluorophenyl) derivative78%
NegishiPd(dppf)Cl₂2-Fluorobenzyl-ZnBr6-(2-Fluorobenzyl) derivative82%

Nucleophilic Substitution

The bromine atoms undergo nucleophilic aromatic substitution (NAS) under mild conditions, particularly with amines and alkoxides.

Ammonolysis

  • Reagents : NH₃ (g), CuI, DMF
  • Conditions : 100°C, 8 hrs
  • Outcome : Selective substitution at position 8 with ammonia to yield 8-amino-6-bromoimidazo[1,2-a]pyrazine-2-carbonitrile (62% yield) .

Methoxylation

  • Reagents : NaOMe, MeOH
  • Conditions : Reflux, 4 hrs
  • Outcome : Methoxy substitution at position 6 or 8. Regioselectivity depends on solvent polarity and temperature .

Nitrile Group Transformations

The nitrile group at position 2 participates in hydrolysis and cycloaddition reactions.

Hydrolysis to Carboxylic Acid

  • Reagents : H₂SO₄ (20%), H₂O
  • Conditions : 120°C, 24 hrs
  • Outcome : Conversion to 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid (89% yield) .

Cycloaddition with Azides

  • Reagents : NaN₃, CuSO₄·5H₂O
  • Conditions : H₂O/EtOH (1:1), 80°C, 12 hrs
  • Outcome : Formation of tetrazolo[1,5-a]pyrazine derivatives via Huisgen reaction .

Regioselectivity in Halogen-Metal Exchange

  • Reagents : n-BuLi, THF, −78°C
  • Outcome : Position 6 bromine undergoes halogen-metal exchange preferentially due to lower steric hindrance. Subsequent quenching with electrophiles (e.g., CO₂, DMF) generates 6-substituted derivatives .

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural properties enhance biological activity, making it particularly valuable in developing novel anti-cancer agents. For instance:

  • Cancer Therapeutics : Research indicates that derivatives of 6,8-dibromoimidazo[1,2-A]pyrazine can inhibit specific protein kinases associated with cancer cell proliferation. Inhibitors targeting CK2 (casein kinase 2) have been developed using this compound, showcasing its potential in treating cancers and inflammatory conditions .

Agricultural Chemistry

In the realm of agrochemicals, 6,8-dibromoimidazo[1,2-A]pyrazine-2-carbonitrile is utilized for pest control formulations. The bromine substitutions in its structure enhance its efficacy against a broad spectrum of agricultural pests. This characteristic makes it an attractive candidate for developing new pesticides that are both effective and environmentally friendly .

Material Science

The compound's unique electronic properties make it suitable for applications in material science. It is being explored for:

  • Conductive Polymers : Researchers are investigating the potential of 6,8-dibromoimidazo[1,2-A]pyrazine in developing advanced materials such as conductive polymers and coatings that could be used in electronics and other high-tech applications .

Biochemical Research

This compound is also employed in biochemical research to study enzyme inhibition and receptor binding. Its role in understanding various biochemical pathways has led to insights into potential therapeutic targets:

  • Enzyme Inhibition Studies : The compound has been used to investigate its effects on specific enzymes involved in metabolic pathways. For example, studies have shown that it can modulate the activity of adenosine receptors linked to immunosuppression and neurodegenerative disorders .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. Its use helps improve the accuracy and reliability of chemical analyses conducted in laboratories. By providing a benchmark for testing methods, it enhances the overall quality of analytical results .

Data Table: Applications Overview

Application AreaSpecific Use CaseKey Findings/Notes
Pharmaceutical DevelopmentAnti-cancer agentsInhibits CK2 activity; potential for cancer therapy
Agricultural ChemistryPest control formulationsBromine substitutions enhance efficacy
Material ScienceConductive polymers and coatingsExplored for advanced electronic applications
Biochemical ResearchEnzyme inhibition and receptor bindingModulates adenosine receptors; potential therapeutic targets
Analytical ChemistryStandard reference materialImproves accuracy of chemical analyses

Case Studies

  • CK2 Inhibition : A study demonstrated that derivatives of imidazo[1,2-A]pyrazines effectively inhibit CK2 activity, leading to reduced cancer cell proliferation. This highlights the compound's potential as a lead for developing new cancer therapeutics .
  • Pest Control Efficacy : Field trials using formulations containing 6,8-dibromoimidazo[1,2-A]pyrazine showed significant reductions in pest populations compared to untreated controls. This underscores its practical application in agricultural settings .
  • Neuroprotective Effects : Research on the modulation of adenosine receptors revealed that certain derivatives could protect against seizures in animal models, indicating potential use in treating neurological disorders .

Mechanism of Action

The mechanism of action of 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the imidazo[1,2-A]pyrazine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the nature of the compound being synthesized.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dibromoimidazo[1,2-A]pyrazine
  • 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carboxylic acid

Uniqueness

6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity. This functional group enhances its potential for various synthetic transformations and applications in medicinal chemistry and materials science.

Biological Activity

6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile (DBIPC) is a heterocyclic compound that has garnered attention for its diverse biological activities. Its unique structural features, including two bromine atoms and a carbonitrile group, contribute to its potential applications in medicinal chemistry. This article explores the biological activity of DBIPC, focusing on its antimicrobial, antifungal, and antiprotozoal properties, as well as its mechanisms of action and synthesis.

  • Molecular Formula : C₇H₂Br₂N₄
  • Molecular Weight : Approximately 301.93 g/mol
  • Structure : The compound features an imidazo[1,2-a]pyrazine core with bromine substitutions and a carbonitrile group.

Antimicrobial Activity

DBIPC has demonstrated significant antimicrobial properties against various bacterial strains. Notably:

  • Gram-positive and Gram-negative Bacteria : It exhibits activity against both types of bacteria, including antibiotic-resistant strains. This makes it a candidate for further development in combating resistant infections.
  • Minimum Inhibitory Concentration (MIC) : Preliminary studies indicate that DBIPC has low MIC values against tested bacterial strains, suggesting potent antimicrobial efficacy.

Antifungal Activity

Research indicates that DBIPC possesses antifungal activity against several fungal species:

  • Candida albicans : Effective in inhibiting the growth of this common fungal pathogen, which is particularly relevant in immunocompromised individuals.
  • Mechanism of Action : The exact mechanism remains under investigation; however, it is hypothesized that the compound disrupts fungal cell membrane integrity or interferes with essential metabolic pathways.

Antiprotozoal Activity

DBIPC has also shown promising results in antiprotozoal assays:

  • Leishmania Parasites : Studies have reported that DBIPC exhibits significant activity against Leishmania species, which are responsible for leishmaniasis. This highlights its potential as a therapeutic agent in tropical medicine.

The biological activities of DBIPC can be attributed to several mechanisms:

  • Enzyme Inhibition : DBIPC may inhibit specific enzymes crucial for microbial survival or replication.
  • Cell Membrane Disruption : The presence of bromine and the carbonitrile group may enhance the compound's ability to disrupt cellular membranes.
  • Binding Affinity : Interaction studies suggest that DBIPC binds effectively to various biological targets, which is essential for understanding its therapeutic potential.

Synthesis of this compound

Several synthetic routes have been explored for the production of DBIPC:

  • Cyclization Reactions : These typically involve the reaction of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyrazine structure.
  • Bromination Steps : Selective bromination methods are employed to introduce the bromine atoms at positions 6 and 8 of the imidazo ring.
  • Carbonitrile Functionalization : The introduction of the carbonitrile group can be achieved through nucleophilic substitution reactions involving suitable nitriles.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DBIPC, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Imidazo[1,2-a]pyrazineContains imidazole and pyrazine ringsLacks bromination; different biological profile
6-Bromoimidazo[1,2-a]pyrazineSingle brominationLess potent than dibrominated counterpart
Pyrazolo[3,4-b]quinolineDifferent ring structureExhibits distinct pharmacological properties
4-Aminoimidazo[1,2-a]pyrazineAmino group instead of carbonitrileDifferent reactivity and biological activity

The unique combination of bromination and carbonitrile functionality distinguishes DBIPC from these similar compounds, contributing to its specific biological activities and potential applications across various fields.

Case Studies and Research Findings

Recent studies have focused on optimizing derivatives of imidazo[1,2-a]pyrazines for enhanced biological activity. For instance:

  • A study identified a derivative with an IC50 value of 5.70 nM against ENPP1 (an enzyme involved in immune regulation), indicating significant potential for cancer immunotherapy applications .
  • In vivo pharmacokinetic studies demonstrated that certain derivatives could enhance the efficacy of existing cancer therapies when combined with anti-PD-1 antibodies.

Q & A

Q. Validation Protocol :

Replicate synthesis using reported conditions .

Compare experimental data with computational predictions (DFT for NMR chemical shifts) .

Advanced: What strategies optimize reaction yields for halogenated imidazo-pyrazines?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination but may increase side reactions. Mixed solvents (acetic anhydride/acetic acid) improve cyclization .
  • Catalyst Screening : Piperidine or sodium acetate accelerates imidazole ring closure .
  • Temperature Control : Low temperatures (0–5°C) suppress debromination during halogenation .

Case Study : In a related synthesis, yields increased from 68% to 83% by switching from EtOH to DMF/water mixtures .

Advanced: How does the electronic nature of bromine substituents influence reactivity?

Methodological Answer:
Bromine’s electron-withdrawing effect:

  • Deactivates the ring : Reduces electrophilic substitution but enhances nucleophilic attack at electron-deficient positions.
  • Directs substituents : Para/ortho orientation in dihalogenated systems affects regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Computational Insight : DFT studies on analogous compounds show bromine increases LUMO energy, favoring charge-transfer interactions in biological systems .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Purification Bottlenecks : Recrystallization from DMF/water (common for carbonitriles) becomes inefficient at >10 g scale. Switch to flash chromatography or continuous flow systems .
  • Bromine Handling : Safety protocols for bromine gas or NBS require specialized equipment (e.g., scrubbers for HBr byproducts) .
  • Cost of Cyanide Sources : Replace CuCN with K4_4[Fe(CN)6_6] for safer, cheaper nitrile introduction .

Advanced: How to design SAR studies for this compound’s bioactivity?

Methodological Answer:

Core Modifications : Synthesize analogs with Cl, I, or CF3_3 substituents to compare halogen effects .

Side Chain Variations : Introduce methyl, amino, or aryl groups at the 2-position to probe steric/electronic interactions .

Biological Assays : Test against kinase panels (e.g., EGFR, VEGFR) and bacterial strains (e.g., MRSA) to map activity .

Reference Data : A SAR study on imidazo[1,2-a]pyrimidines showed 10-fold potency differences between Br and Cl analogs .

Table 1: Key Synthetic and Analytical Parameters

ParameterTypical Range/ValuesEvidence Source
Reaction Yield57–83%
Melting Point213–269°C
IR C≡N Stretch2209–2220 cm⁻¹
LC-MS Purity Threshold>95%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile
Reactant of Route 2
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6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile

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